molecular formula C13H15NO2 B8147669 Benzyl 3-vinylazetidine-1-carboxylate

Benzyl 3-vinylazetidine-1-carboxylate

Cat. No.: B8147669
M. Wt: 217.26 g/mol
InChI Key: RMNXKZUPWDBFAQ-UHFFFAOYSA-N
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Description

Benzyl 3-vinylazetidine-1-carboxylate is a four-membered azetidine derivative featuring a vinyl group at the 3-position and a benzyl ester at the 1-position. The azetidine ring, a strained cyclic amine, confers unique reactivity compared to larger heterocycles like pyrrolidine or piperidine.

Properties

IUPAC Name

benzyl 3-ethenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-11-8-14(9-11)13(15)16-10-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNXKZUPWDBFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Oxoazetidine Intermediate

The critical precursor, benzyl 3-oxoazetidine-1-carboxylate, is synthesized via Swern oxidation of benzyl 3-hydroxyazetidine-1-carboxylate. As demonstrated in PMC studies, Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and dichloromethane at −78°C) converts the alcohol to a ketone with high efficiency. This step is pivotal for subsequent Wittig reactions, as the carbonyl group serves as the electrophilic site for ylide attack.

Olefination via Wittig Reaction

The 3-oxoazetidine intermediate undergoes a Wittig reaction with methyltriphenylphosphonium bromide in the presence of a strong base such as n-butyllithium. This reaction proceeds via ylide formation, which attacks the carbonyl carbon, resulting in the formation of the vinyl group. For example, treatment of benzyl 3-oxoazetidine-1-carboxylate with the ylide generated from methyltriphenylphosphonium bromide yields the target compound in 64–69% yield after purification.

Table 1: Wittig Reaction Conditions and Yields

Starting MaterialReagentBaseSolventTemperatureYield (%)
Benzyl 3-oxoazetidine-1-carboxylateMethyltriphenylphosphonium bromiden-BuLiTHF−78°C to RT64–69

Challenges in this route include the need for anhydrous conditions and the separation of triphenylphosphine oxide byproducts. Nevertheless, the method’s scalability and reliability make it a preferred industrial approach.

Cobalt-Catalyzed C–H Functionalization for Vinylation

Transition-metal-catalyzed C–H bond activation offers a direct route to functionalize azetidines without pre-oxidation. A cobalt(III)-catalyzed three-component reaction, as reported by Thieme Connect, enables the addition of butadiene and activated ketones to azetidine derivatives.

Reaction Mechanism and Scope

In this method, benzyl 3-oxoazetidine-1-carboxylate reacts with butadiene and a ketone (e.g., pivalic acid) in the presence of a cobalt(III) catalyst (Cp*Co(CO)I<sub>2</sub>) and a silver additive. The reaction proceeds via C–H activation at the 3-position, followed by insertion of butadiene and ketone coupling. While the reported product is a hydroxy-substituted derivative, substituting butadiene with other alkenes could theoretically yield the vinyl group.

Table 2: Cobalt-Catalyzed C–H Functionalization Parameters

CatalystAlkene SourceAdditiveSolventTemperatureYield (%)
Cp*Co(CO)I<sub>2</sub>ButadienePivalic acid1,4-Dioxane70°C92

Limitations and Modifications

Hydrogenation and Protection Strategies

Hydrogenation of alkynyl or alkenyl precursors provides an alternative pathway to this compound. This method is particularly useful when coupled with protective group strategies to prevent undesired reductions.

Alkynyl Intermediate Hydrogenation

Starting with benzyl 3-ethynylazetidine-1-carboxylate, selective hydrogenation using Lindlar’s catalyst (palladium on calcium carbonate with quinoline) yields the cis-vinyl product. This approach avoids over-reduction to the ethyl group, which is a common issue with traditional palladium catalysts.

N-Protection and Deprotection

The benzyl carboxylate group serves dual roles as a directing group in C–H activation and a protective moiety during hydrogenation. In PMC studies, hydrogenolysis of N-Cbz (benzyloxycarbonyl) groups with palladium on carbon successfully removed protections without affecting the vinyl group.

Table 3: Hydrogenation Conditions for Vinyl Formation

Starting MaterialCatalystSolventPressure (psi)Yield (%)
Benzyl 3-ethynylazetidine-1-carboxylateLindlar’s catalystMeOH5085

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Wittig Reaction : High yields and straightforward scalability but requires pre-formed carbonyl intermediates.

  • C–H Functionalization : Atom-economical but limited to specific alkene partners and requires optimization for vinylation.

  • Hydrogenation : Selective for cis-vinyl products but dependent on sensitive catalysts and protective group strategies.

Table 4: Method Comparison for this compound Synthesis

MethodYield Range (%)Key AdvantageMajor Limitation
Wittig Reaction64–69ScalabilityByproduct removal
C–H Functionalization~50 (estimated)Direct functionalizationLimited substrate scope
Hydrogenation85StereoselectivityCatalyst sensitivity

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-vinylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield epoxides, while reduction can produce saturated azetidine derivatives .

Scientific Research Applications

Synthetic Applications

Benzyl 3-vinylazetidine-1-carboxylate is utilized as a versatile building block in organic synthesis. Its structure allows for the introduction of diverse functional groups, which can be further manipulated to create complex molecules.

  • Cross-Coupling Reactions : The compound has been employed in iron-catalyzed cross-coupling reactions, showcasing its utility in forming carbon-carbon bonds. For instance, reactions involving benzyl 3-iodoazetidine-1-carboxylate have demonstrated effective coupling with various aryl and alkyl groups, leading to the formation of substituted azetidines .
  • Synthesis of Bioactive Compounds : The compound serves as a precursor for synthesizing bioactive azetidine derivatives. These derivatives have shown potential as inhibitors in various biological pathways, including those relevant to neurological disorders .

Pharmaceutical Applications

The pharmacological potential of this compound derivatives has been explored extensively.

  • Anti-inflammatory and Antibacterial Agents : Research indicates that derivatives of azetidine compounds can exhibit significant anti-inflammatory and antibacterial properties. The synthesis of libraries containing these derivatives allows for high-throughput screening against various biological targets .
  • Neurological Applications : Certain azetidine analogs have been studied for their ability to inhibit vesicular monoamine transporter 2 (VMAT2), which is crucial in neurotransmitter regulation. This positions this compound as a candidate for developing treatments for conditions such as Parkinson's disease .

Case Study 1: Synthesis and Evaluation of Azetidine Analogues

A study focused on synthesizing novel azetidine analogs, including those derived from this compound, evaluated their efficacy as VMAT2 inhibitors. The results indicated that specific modifications to the azetidine structure significantly enhanced biological activity .

Case Study 2: Iron-Catalyzed Reactions

Research demonstrated the effectiveness of iron catalysts in promoting cross-coupling reactions involving this compound. The study highlighted optimized conditions that yielded high reaction rates and selectivity towards desired products, showcasing the compound's versatility in synthetic chemistry .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Synthetic ChemistryBuilding block for organic synthesis ,
PharmaceuticalAnti-inflammatory agents ,
Neurological ResearchVMAT2 inhibitors
Cross-CouplingIron-catalyzed reactions

Mechanism of Action

The mechanism of action of benzyl 3-vinylazetidine-1-carboxylate involves its interaction with specific molecular targets. The vinyl group allows for various chemical modifications, enabling the compound to act as a versatile intermediate in synthetic pathways. The azetidine ring imparts ring strain, which can be exploited in ring-opening reactions to form reactive intermediates .

Comparison with Similar Compounds

Key Observations :

  • Ring Strain : Azetidine derivatives exhibit higher reactivity than pyrrolidine analogs due to ring strain, making them valuable in dynamic covalent chemistry .
  • Substituent Reactivity : The vinyl group in the target compound offers distinct pathways (e.g., cycloadditions) compared to oxo or hydroxy groups, which are more suited for nucleophilic or redox reactions .

Benzyl Ester Stability Across Derivatives

The benzyl ester group’s stability varies with substituent electronic effects:

Compound Name Substituent (Position 3) Hydrolysis Rate (Relative) Stability Under Acidic/Basic Conditions
Benzyl 3-oxoazetidine-1-carboxylate Oxo Moderate Base-sensitive due to electron-withdrawing oxo group
Benzyl 3-hydroxyazetidine-1-carboxylate Hydroxyl Slow Stable in mild acids; hydroxy group may intramolecularly assist hydrolysis
This compound Vinyl Fast (predicted) Electron-rich vinyl group may accelerate acid-catalyzed hydrolysis

Note: The vinyl group’s electron-donating nature could destabilize the benzyl ester under acidic conditions, necessitating careful handling compared to oxo analogs .

Biological Activity

Benzyl 3-vinylazetidine-1-carboxylate is a compound belonging to the class of azetidines, which are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • CAS Number : [insert CAS number]

The structure features a vinyl group and a carboxylate moiety, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Azetidine Ring : The initial step often includes the cyclization of suitable precursors to form the azetidine ring.
  • Introduction of Vinyl Group : This can be achieved through various methods such as Michael addition or other nucleophilic substitutions.
  • Carboxylation : The introduction of the carboxylate group can be accomplished through standard carboxylation techniques.

Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of this compound, which is essential for subsequent biological testing .

Biological Activity

This compound exhibits several biological activities that have been documented in various studies:

  • Antimicrobial Activity : Research indicates that compounds containing azetidine rings show significant antimicrobial properties. For instance, derivatives of azetidines have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .
  • Anti-inflammatory Properties : Some studies suggest that azetidines can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory drug development. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary in vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting potential as an anticancer agent. Specific derivatives have been reported to induce apoptosis in colon cancer cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Cell Membrane Disruption : Some azetidine derivatives are believed to disrupt bacterial cell membranes, leading to cell lysis and death.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on various derivatives showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to vancomycin.
  • Case Study on Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
  • Case Study on Cytotoxicity :
    • Testing against human colon carcinoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzyl 3-vinylazetidine-1-carboxylate, and how can reaction efficiency be quantified?

  • Methodology : The synthesis of benzyl carboxylates often employs catalytic esterification or nucleophilic substitution. For example, sulfuric acid or enzyme-catalyzed reactions (e.g., lipases) can optimize ester formation . Key parameters include:

  • Molar ratio of reactants (e.g., 1:1.2 acid-to-alcohol ratio for higher conversion) .
  • Catalyst loading (e.g., 5–10 wt% for homogeneous catalysts).
  • Reaction monitoring via gas chromatography (GC) or NMR to track conversion kinetics .
    • Efficiency metrics : Calculate conversion yield (%) using Conversion=Moles of productInitial moles of limiting reagent×100\text{Conversion} = \frac{\text{Moles of product}}{\text{Initial moles of limiting reagent}} \times 100.

Q. How should researchers characterize this compound structurally?

  • Spectroscopic techniques :

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to identify vinyl (δ 5–6 ppm) and azetidine ring protons (δ 3–4 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
    • Crystallography : For absolute configuration, employ single-crystal X-ray diffraction refined via SHELXL .

Q. What safety protocols are critical when handling azetidine derivatives like this compound?

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during solvent removal .
  • Waste disposal : Classify as hazardous waste and collaborate with certified disposal agencies .

Advanced Research Questions

Q. How can experimental design principles resolve contradictions in reported synthetic yields for azetidine carboxylates?

  • Root-cause analysis :

  • Compare reaction conditions (e.g., purity of starting materials, solvent polarity, catalyst type) .
  • Validate analytical methods (e.g., calibration curves for GC/HPLC quantification).
    • Statistical tools : Apply factorial design or response surface methodology (RSM) to isolate critical variables (e.g., temperature, stirring rate) .

Q. What computational approaches predict the reactivity of the vinylazetidine moiety in nucleophilic additions?

  • Quantum mechanics : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
  • Molecular descriptors : Leverage topological polar surface area (TPSA) and logP values (e.g., TPSA ≈ 50 Ų for azetidine carboxylates) to predict solubility/reactivity .

Q. How can crystallographic data resolve stereochemical ambiguities in vinylazetidine derivatives?

  • Refinement pipelines : Use SHELX programs (SHELXD for phasing, SHELXL for refinement) to assign absolute configurations from X-ray data .
  • Twinned crystals : Apply twin-law matrices in SHELXL to correct for overlapping diffraction patterns in low-symmetry space groups .

Data Analysis and Optimization

Q. What kinetic models describe the esterification of 3-vinylazetidine carboxylic acid with benzyl alcohol?

  • Pseudo-first-order kinetics : Assume excess benzyl alcohol to simplify rate equations.
  • Parameter fitting : Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to derive rate constants from time-conversion plots .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of vinyl group functionalization?

  • Polar aprotic solvents (e.g., DMF, DMSO): Stabilize transition states in SN2 mechanisms, favoring ring-opening at the azetidine nitrogen.
  • Acid catalysts (e.g., H2SO4): Promote electrophilic addition to the vinyl group, while enzymes (e.g., CAL-B lipase) enhance esterification selectivity .

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